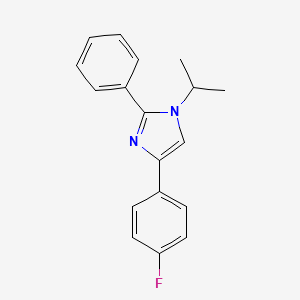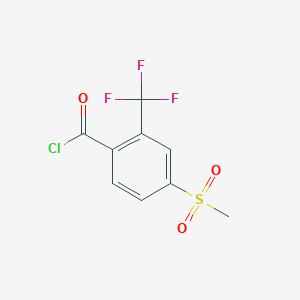![molecular formula C10H13N5O2 B14285349 N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide CAS No. 122805-63-4](/img/structure/B14285349.png)
N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with an acetyl group and a hydrazinecarbohydrazide moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide typically involves the condensation reaction between 2-acetylpyridine and hydrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbohydrazide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazine derivatives. Substitution reactions can result in various substituted hydrazinecarbohydrazide derivatives.
科学的研究の応用
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound has been studied for its potential antioxidant and DNA-binding properties, making it a candidate for biological research.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide involves its interaction with molecular targets such as enzymes and DNA. For instance, its acetylcholinesterase inhibition activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide: This compound shares a similar pyridine-based structure and has been studied for its DNA-binding and antioxidant properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally related to N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide.
Uniqueness
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrazinecarbohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
122805-63-4 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
1-[1-(6-acetylpyridin-2-yl)ethylideneamino]-3-aminourea |
InChI |
InChI=1S/C10H13N5O2/c1-6(14-15-10(17)13-11)8-4-3-5-9(12-8)7(2)16/h3-5H,11H2,1-2H3,(H2,13,15,17) |
InChIキー |
AFYLSJDVBRGQFV-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)NN)C1=NC(=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


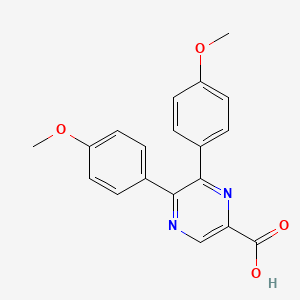
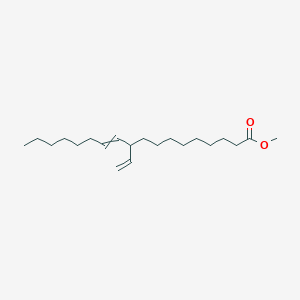
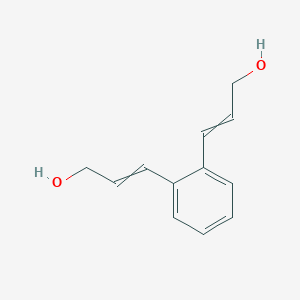
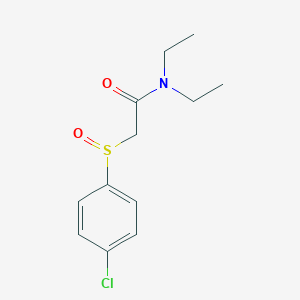
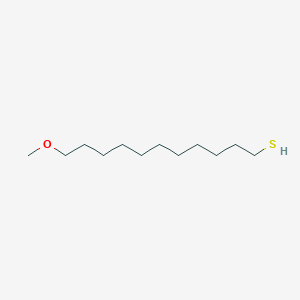
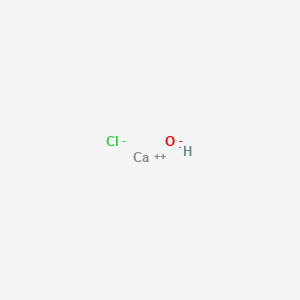
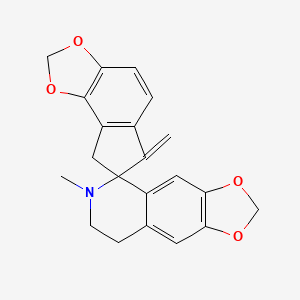
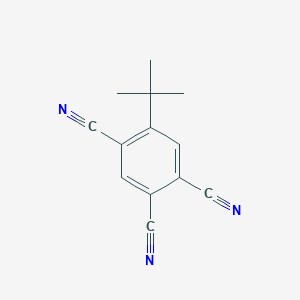
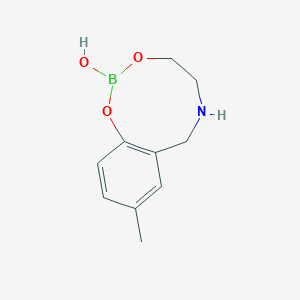
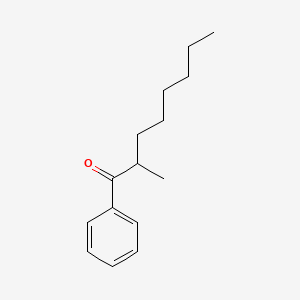
![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
